molecular formula C12H22O3 B1585021 Ethyl 2-acetyloctanoate CAS No. 29214-60-6

Ethyl 2-acetyloctanoate

Cat. No. B1585021
CAS RN: 29214-60-6
M. Wt: 214.3 g/mol
InChI Key: BRGRZPQESQKATK-UHFFFAOYSA-N
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Description

Ethyl 2-acetyloctanoate, also known as Ethyl alpha-hexylacetoacetate or Ethyl 2-acetylcaprylate, is a compound with the molecular formula C12H22O3 . It is a clear, colorless liquid with a fruity, jasmine, herbal, waxy aroma .


Molecular Structure Analysis

Ethyl 2-acetyloctanoate has a molecular weight of 214.3 g/mol . The molecule contains a total of 36 bonds, including 14 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 2-acetyloctanoate is a clear, colorless liquid with a fruity, jasmine, herbal, waxy aroma . It is soluble in water and ethanol . Its boiling point is between 253-254°C . The refractive index is between 1.430-1.440, and the specific gravity is between 0.934-0.940 (20°) .

Scientific Research Applications

1. Corrosion Inhibition

Ethyl 2-acetyloctanoate and its derivatives have been studied for their role in corrosion inhibition. A study by Zarrouk et al. (2014) employed quantum chemical calculations to assess the efficiency of quinoxalines compounds, including ethyl 2-acetyloctanoate derivatives, as corrosion inhibitors for copper in nitric acid media. The results indicated a correlation between molecular structure and inhibition efficiency, aligning with experimental data (Zarrouk et al., 2014).

2. Analytical Chemistry

In analytical chemistry, ethyl 2-acetyloctanoate and its analogs have been used in the analysis of reaction liquids. For instance, Ming (2007) analyzed the reaction liquid of acetyl-acetic acid ethyl ester with n-butane bromide by gas chromatograph-mass spectrometry, identifying 2-acetyl-hexanoic acid ethyl ester as the main yield (Ming, 2007).

3. Biomedical Research

In the biomedical field, derivatives of ethyl 2-acetyloctanoate have been explored. For example, Liese et al. (2002) discussed the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an important intermediate for ACE inhibitors, using a membrane reactor (Liese et al., 2002).

4. Microbial Production and Biotechnology

Ethyl 2-acetyloctanoate is significant in microbial production and biotechnology. Zhang et al. (2020) reviewed the microbial conversion of biomass-derived sugars into ethyl acetate, a short-chain ester, highlighting the perspectives of catalyzing ethanol and acetic acid into ethyl acetate using lipases and metabolic engineering in yeasts (Zhang et al., 2020).

5. Environmental Sustainability

In terms of environmental sustainability, Patel et al. (2015) analyzed the use of sustainability metrics in chemical research, focusing on the production of higher alcohols from ethanol, including compounds related to ethyl 2-acetyloctanoate (Patel et al., 2015).

properties

IUPAC Name

ethyl 2-acetyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-4-6-7-8-9-11(10(3)13)12(14)15-5-2/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGRZPQESQKATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051969
Record name Ethyl 2-acetyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fruity jasmine herbal waxy aroma
Record name Ethyl 2-acetyloctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1936/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, Soluble (in ethanol)
Record name Ethyl 2-acetyloctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1936/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.934-0.940 (20°)
Record name Ethyl 2-acetyloctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1936/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-acetyloctanoate

CAS RN

29214-60-6
Record name Ethyl 2-acetyloctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29214-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-acetyloctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 2-acetyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-acetyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-acetyloctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 2-ACETYLOCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C0M05YGSF
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
AM Api, D Belsito, D Botelho… - Food Chem …, 2019 - fragrancematerialsafetyresource …
The use of this material under current conditions is supported by existing information. Ethyl 2-hexylacetoacetate was evaluated for genotoxicity, repeated dose toxicity, reproductive …
BA McAndrew - Journal of the Chemical Society, Perkin Transactions …, 1979 - pubs.rsc.org
4-Alkyl-3-methylcyclohex-2-enones have been prepared from ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester)via the alkylation of its ethylene glycol acetal. Various …
Number of citations: 20 pubs.rsc.org
A Kathuria, A Gupta, N Priya, P Singh, HG Raj… - Bioorganic & Medicinal …, 2009 - Elsevier
Calreticulin Transacetylase (CRTAase) catalyzes the transfer of acetyl groups from polyphenolic acetates (PAs) to the receptor proteins and modulates their biological activities. …
Number of citations: 30 www.sciencedirect.com
C Wang, Z Li, Y Ju, S Koo - European Journal of Organic …, 2012 - Wiley Online Library
… Method 1 (Thermal Reaction): To a stirred solution of ethyl 2-acetyloctanoate (20; 0.15 g, … Method 2 (Ultrasonic Irradiation): To a stirred solution of ethyl 2-acetyloctanoate (20; 0.16 g, …
JT Bangma, J Reiner, RC Fry, T Manuck… - … science & technology …, 2021 - ACS Publications
… Two exogenous compounds (ethyl 2-acetyloctanoate, CASRN 29214-60-6 https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID3051969; and tetrahydro-3-pentyl-2H-…
Number of citations: 12 pubs.acs.org
S Kumar, S Prasad, B Kumar, HK Gautam… - Medicinal Chemistry …, 2016 - Springer
… (iii) Ethyl 2-ethyl-3-oxobutanoate/ethyl 2-acetyloctanoate, conc. H 2 SO 4 , 12 h, 25 C. (iv) 2-Methyl-3-buten-2-ol, p-TSA, toluene, reflux, 24 h. …
Number of citations: 7 link.springer.com
A Venkatraman, LA Sheba - Journal of Advanced Scientific Research, 2022 - sciensage.info
Cannonball (Couroupita guianensis) fruits are large sized with disagreeable odor. However, it is widely used traditionally for cold, wound, headache, stomach ache, antibacterial, …
Number of citations: 1 www.sciensage.info
D Ganeshapillai, LWL Woo, MP Thomas, A Purohit… - ACS …, 2018 - ACS Publications
Synthetic routes to potent bicyclic nonsteroidal sulfamate-based active-site-directed inhibitors of the enzyme steroid sulfatase (STS), an emerging target in the treatment of …
Number of citations: 21 pubs.acs.org
J Martin, E Quirke, GJ Shaw, PD Soper, JR Maxwell - Tetrahedron, 1980 - Elsevier
… Ethyl-2acetyloctanoate (3.2 g) in ether (10 ml) was cooled in an ice bath, and an aqueous soln of NaCN (1.4 gin 3 ml) was added. The mixture was stirred, and dil H,SO,+ (2 ml, 45 % w/v…
Number of citations: 25 www.sciencedirect.com
D Ganeshapillai - 2001 - search.proquest.com
Inhibition of steroid sulphatase activity is an important target for the development of new drugs for oncology and immunology. In this work, synthetic procedures to synthesise novel, …
Number of citations: 5 search.proquest.com

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